1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 1,3-Dimethyl-6-thioxo-2,4-dihydropyrimidine-1,3-dione, is a heterocyclic compound with a unique structure. It is of interest to scientists due to its potential applications in the fields of drug synthesis, materials science, and biochemistry.
Scientific Research Applications
Synthesis of Pyridine-Pyrimidines and Bis-Derivatives
- A study reported the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using 1,3-dimethyl-6-aminouracil and carbonitriles. This method utilized triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).
Catalytic Synthesis of Dihydropyrido Pyrimidine-2,4-diones
- Thiourea dioxide in water was used as a recyclable catalyst for synthesizing diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. The method offered several advantages like an inexpensive catalyst, easy work-up, and environmentally friendly nature (Verma & Jain, 2012).
Formation of Polyfunctional Fused Heterocyclic Compounds
- Research explored the reaction of 1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid, leading to the formation of fused heterocyclic compounds like pyrimidino pyridine-diones (Hassaneen et al., 2003).
Synthesis of Novel Styryl Dyes
- The compound was used in the synthesis of novel styryl dyes, whose third-order nonlinear optical properties were studied using the Z-scan technique. These dyes showed promise as nonlinear optical materials for device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009).
Antiviral and Antibacterial Applications
- Some derivatives of the compound were synthesized and tested for their antiviral activities against Hepatitis A virus and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).
- Barbituric acid derivatives of the compound showed in vitro antibacterial activity against various bacterial strains, exceeding the activity of ampicillin (Shukla et al., 2019).
Properties
IUPAC Name |
1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-7-4(9)3-5(11)8(2)6(7)10/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXFUMBYIGECJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=S)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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